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molecular formula C18H22FNO B8723494 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol

2-Fluoro-4-(5-heptylpyridin-2-yl)phenol

Cat. No. B8723494
M. Wt: 287.4 g/mol
InChI Key: XQQMUFHFCIZKEI-UHFFFAOYSA-N
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Patent
US04781857

Procedure details

2-(m-Fluoro-p-hydroxyphenyl)-5-heptylpyridine (2 g, 0.007 mol), ethanol (20 ml), potassium hydroxide (0.48 g, 0.008 mol) and n-hexylbromide (1.4 g, 0.008 mol) were heated under reflux with stirring for 4 hours, followed by cooling the resulting reaction fluid, adding water and toluene, transferring the mixture into a separating funnel, washing the resulting organic layer with 2N-NaOH aqueous solution, then washing it with water, distilling off the solvent under reduced pressure, recrystallizing the residue from ethanol, filtering off it in a refrigerator and drying it to obtain the objective final product 2-(m-fluoro-p-hexyloxyphenyl)-5-heptylpyridine (1.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:11][N:10]=2)[CH:5]=[CH:6][C:7]=1[OH:8].C(O)C.[OH-].[K+].[CH2:27](Br)[CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]>C1(C)C=CC=CC=1.O>[F:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:11][N:10]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=CC1O)C1=NC=C(C=C1)CCCCCCC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.48 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.4 g
Type
reactant
Smiles
C(CCCCC)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
the resulting reaction fluid
WASH
Type
WASH
Details
washing the resulting organic layer with 2N-NaOH aqueous solution
WASH
Type
WASH
Details
washing it with water
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallizing the residue from ethanol
FILTRATION
Type
FILTRATION
Details
filtering off it in a refrigerator
CUSTOM
Type
CUSTOM
Details
drying it

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C(C=CC1OCCCCCC)C1=NC=C(C=C1)CCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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